2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride
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Overview
Description
2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride is an organic compound with the molecular formula C8H17Cl2N3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-isopropylimidazole with ethylene oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving imidazole derivatives.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, modulating their activity. Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride
- 2-(1H-Imidazol-1-yl)ethanamine dihydrochloride
Uniqueness
2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to the presence of the isopropyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and can lead to different pharmacological properties and applications.
Biological Activity
2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine dihydrochloride, also known as a histamine derivative, is a compound that has garnered attention due to its significant biological activity. This article delves into its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is C8H17Cl2N3, with a molecular weight of approximately 226.14 g/mol. The compound features an imidazole ring, which plays a crucial role in its biological interactions. The dihydrochloride form enhances water solubility, making it suitable for various applications in pharmaceutical research and development .
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C8H17Cl2N3 |
Molecular Weight | 226.14 g/mol |
IUPAC Name | 2-(1-propan-2-ylimidazol-4-yl)ethanamine; hydrochloride |
InChI Key | MVZMXSBWTPPADB-UHFFFAOYSA-N |
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The imidazole moiety allows the compound to interact with various biological targets, potentially modulating enzyme activities and receptor interactions. These interactions can inhibit the growth of microorganisms, making it a candidate for further development in antimicrobial therapies .
The biological activity of this compound is largely attributed to its ability to bind to histamine receptors. Histamine plays a vital role in immune responses, and derivatives like this compound can be utilized in allergy diagnostics and treatments. The specific binding affinity to histamine receptors influences physiological responses, including vasodilation and increased vascular permeability .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showing promise as a novel antimicrobial agent.
- Histamine Receptor Interaction : Research indicated that the compound could selectively bind to H1 and H2 histamine receptors, influencing allergic responses and gastric acid secretion .
- Potential in Allergy Diagnostics : The compound has been used as a standard in biological assays for histamine measurement, indicating its utility in allergy diagnostics .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Decarboxylation of Histidine : This method involves decarboxylating histidine to produce histamine, which is then converted into its dihydrochloride salt form.
- Continuous Flow Technology : Recent advancements have introduced continuous flow processes for synthesizing this compound, enhancing yield and purity while reducing production costs .
Summary of Synthesis Techniques
Synthesis Method | Description |
---|---|
Decarboxylation of Histidine | Converts histidine to histamine; forms dihydrochloride salt |
Continuous Flow Technology | Efficient production method with high yield |
Properties
Molecular Formula |
C8H17Cl2N3 |
---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
2-(1-propan-2-ylimidazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7(2)11-5-8(3-4-9)10-6-11;;/h5-7H,3-4,9H2,1-2H3;2*1H |
InChI Key |
RYERVFXOGCHFFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1)CCN.Cl.Cl |
Origin of Product |
United States |
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